molecular formula C20H19N7O B6454962 3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile CAS No. 2548984-77-4

3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile

Cat. No.: B6454962
CAS No.: 2548984-77-4
M. Wt: 373.4 g/mol
InChI Key: UJNHQYUFAFKSNS-UHFFFAOYSA-N
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Description

3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile is a complex chemical compound characterized by its unique structure, combining elements from the purine and pyrrole families. The compound’s structure implies potential biochemical significance, particularly in fields such as medicinal chemistry, synthetic organic chemistry, and pharmacology.

Preparation Methods

The synthesis of 3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile involves multi-step chemical processes. Starting materials include 9-methylpurine and specific pyrrole derivatives. The synthetic route typically involves coupling reactions, cyclization, and acylation, with each step requiring carefully controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production scales up these methods, often using automated reactors and continuous flow systems to maximize efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation

    : The compound can undergo oxidation, especially at the purine moiety, using reagents like potassium permanganate or hydrogen peroxide, often leading to the formation of corresponding oxides.

  • Reduction

    : Reduction of the nitrile group to an amine might be achieved using lithium aluminum hydride or other reducing agents.

  • Substitution

    : The aromatic benzene ring in the compound is prone to electrophilic substitution reactions, such as halogenation or nitration, under controlled conditions. Common reagents include halogens, nitric acid, and catalysts such as palladium on carbon. Major products of these reactions include halogenated derivatives, nitro compounds, and amines.

Scientific Research Applications

  • Chemistry

    : Used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

  • Biology

  • Medicine

    : Investigated for potential therapeutic uses, particularly in targeting enzymes or receptors related to purine metabolism. Could be studied for antiviral or anticancer properties.

  • Industry

    : Utilized in the development of specialized polymers or as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The compound's mechanism of action in biological systems might involve interaction with nucleic acid structures due to the purine moiety. Potential molecular targets include enzymes like kinases or polymerases, which are critical in DNA replication and repair. The octahydropyrrolo[3,4-c]pyrrole structure could provide a unique binding affinity, enhancing the compound's specificity and efficacy.

Comparison with Similar Compounds

Compared to other purine-based compounds, this compound's unique structural fusion with pyrrole derivatives highlights its potential for enhanced stability and reactivity. Similar compounds include:

  • 3-(9H-purin-6-yl)-benzonitrile

    : Lacks the pyrrole fusion, offering different biochemical properties.

  • 9-methylpurine

    : Simpler structure but crucial for understanding the purine-related interactions.

  • Octahydropyrrolo[3,4-c]pyrrole derivatives

    : Similar in the pyrrole fusion aspect but without the purine base, providing insights into the fusion's specific effects. The uniqueness of 3-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzonitrile lies in the combined properties of both moieties, offering diverse applications and reactivity profiles.

Properties

IUPAC Name

3-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-25-12-24-17-18(25)22-11-23-19(17)26-7-15-9-27(10-16(15)8-26)20(28)14-4-2-3-13(5-14)6-21/h2-5,11-12,15-16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNHQYUFAFKSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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